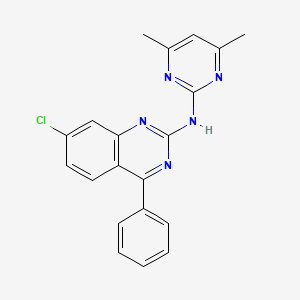
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine
描述
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and/or mutation of EGFR is associated with various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
作用机制
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis. 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to be highly selective for EGFR and does not affect other receptor tyrosine kinases.
Biochemical and Physiological Effects:
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis. In addition, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine may also have off-target effects on other signaling pathways, which could lead to unintended consequences.
实验室实验的优点和局限性
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has some limitations in lab experiments. For example, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has poor solubility in water, which can make it difficult to administer to cells or animals. In addition, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine research. One direction is to develop more potent and selective EGFR inhibitors that can overcome the limitations of 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine. Another direction is to investigate the use of 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine in combination with other therapies, such as immunotherapy or targeted therapy. Additionally, 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine could be used to identify new drug targets or biomarkers for cancer diagnosis and treatment.
科学研究应用
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anti-cancer therapies. Studies have shown that 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine can inhibit the growth and proliferation of cancer cells both in vitro and in vivo. 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has also been used to elucidate the mechanism of action of EGFR and to identify potential drug targets.
属性
IUPAC Name |
7-chloro-N-(4,6-dimethylpyrimidin-2-yl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-12-10-13(2)23-19(22-12)26-20-24-17-11-15(21)8-9-16(17)18(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZHSISTGCJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(C=CC(=C3)Cl)C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B3442070.png)
![2,5-bis(4-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B3442085.png)
![4-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3442090.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3442097.png)
![N,N-dibenzyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B3442100.png)
![4-[(4-chlorobenzyl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442107.png)
![1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3442118.png)
![6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline](/img/structure/B3442125.png)
![methyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442132.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3442155.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
![5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
![2-fluoro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3442178.png)
![2-{3-[3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3442182.png)